5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid
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Overview
Description
5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a thieno[3,4-d]pyridazine core, which is a fused ring system combining thiophene and pyridazine rings
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs due to its unique structural features . It has also been investigated for its antimicrobial and anticancer properties . In materials science, the compound’s heterocyclic structure makes it a candidate for use in the development of organic semiconductors and other advanced materials .
Preparation Methods
The synthesis of 5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .
Mechanism of Action
The mechanism of action of 5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes or disrupt cell membrane integrity . In anticancer research, the compound may interfere with cell signaling pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives . These compounds share a similar core structure but differ in their substituents and functional groups. The unique features of this compound, such as the presence of the isobutyramido and phenyl groups, contribute to its distinct chemical and biological properties . Other similar compounds include thieno[2,3-d]pyrimidine derivatives, which also exhibit diverse biological activities .
Properties
IUPAC Name |
5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-9(2)14(21)18-15-12-11(8-25-15)13(17(23)24)19-20(16(12)22)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRXSBFYAHWOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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